Researchers seeking precise SAR probes face challenges with inconsistent building-block substitution. This 5-bromo-6-methylpyridine-4-ethylbenzamide (CAS 638141-07-8) ensures a defined lipophilic profile (XLogP3 ~3.8-4.0) and a single reactive bromo handle for clean cross-coupling. Key advantages: • Single-point diversification for high-fidelity library synthesis. • Compatible with Pd-catalyzed Suzuki-Miyaura, enabling efficient biaryl formation. • Suitable for PROTAC linker attachment while preserving solubility. Supplied at ≥98% purity for reproducible research results.
Molecular FormulaC15H15BrN2O
Molecular Weight319.202
CAS No.638141-07-8
Cat. No.B2635723
⚠ Attention: For research use only. Not for human or veterinary use.
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide (CAS 638141-07-8) is a pyridine-benzamide derivative with the molecular formula C₁₅H₁₅BrN₂O and a molecular weight of 319.20 g/mol . Its core structure comprises a 5-bromo-6-methylpyridin-2-yl moiety linked via an amide bond to a 4-ethylbenzamide group . The compound is supplied as a solid, typically with a purity specification of ≥98% , and is intended exclusively for research and further manufacturing use . This specific substitution pattern—a bromine atom at the pyridine C5 position and an ethyl group at the para-position of the benzamide ring—is a critical point of differentiation from simpler analogs, potentially influencing its physicochemical properties, such as logP and boiling point, and its utility in cross-coupling reactions .
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Synthetic building blockAryl bromide handle for cross-coupling
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Scaffold diversification5‑bromo‑6‑methylpyridine core with 4‑ethylbenzamide tail
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Research‑grade purity≥98% purity supports reproducible SAR studies
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide: Critical Differentiation from Analogs
Generic substitution of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide (CAS 638141-07-8) with closely related pyridine-benzamides is scientifically unsound due to quantifiable differences in molecular properties and structural features that directly impact downstream applications. The specific substitution pattern—a 5-bromo-6-methylpyridine core coupled with a 4-ethylbenzamide moiety—yields a distinct lipophilicity (XLogP3-AA of ~3.8–4.0 ) and hydrogen-bonding profile compared to, for instance, the unsubstituted benzamide analog (CAS 638140-96-2) or the 2,4-dimethylbenzamide derivative (PubChem CID 953209) [1]. These variations manifest in measurable changes to chromatographic behavior (e.g., HPLC retention times), reaction efficiency in cross-coupling chemistry due to differing steric and electronic environments around the bromine handle, and potentially divergent biological activity profiles if employed as a scaffold [2]. A review of kinase inhibitor SAR studies demonstrates that even subtle changes to the pyridine-benzamide scaffold can dramatically alter target engagement [3], underscoring the risk of substituting this specific building block without rigorous experimental validation. The absence of direct head-to-head activity data for this compound further emphasizes the necessity of its use as a discrete entity to maintain SAR integrity and ensure reproducible results.
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Lipophilicity may shift chromatographic and permeability behavior
The 4‑ethyl group raises XLogP relative to unsubstituted benzamide analogs, which can alter HPLC retention and cell‑based assay partitioning.
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Single vs. dual halogen handle changes cross‑coupling selectivity
The lone C5‑Br provides a specific reactive site; dibromo analogs introduce competing reactions and may reduce synthetic fidelity.
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SAR context may not transfer without direct head‑to‑head data
Small scaffold modifications can affect target engagement; this building block should be used as a discrete entity for reproducible SAR.
This compound exhibits a quantifiably higher lipophilicity (XLogP3-AA ~3.8-4.0 ) compared to the unsubstituted benzamide analog N-(5-bromo-6-methylpyridin-2-yl)benzamide (CAS 638140-96-2; predicted XLogP3-AA ~2.8 ). This difference is a direct consequence of the 4-ethyl substituent, which increases the partition coefficient and is predicted to elevate the boiling point to 348.0±42.0 °C .
N-(5-bromo-6-methylpyridin-2-yl)benzamide (CAS 638140-96-2): XLogP3-AA ~2.8; Boiling Point: Not reported
Quantified Difference
ΔXLogP3-AA: ~1.0 to 1.2 units higher; Boiling Point: Distinct
Conditions
XLogP3-AA values predicted via PubChem; Boiling point predicted for target compound via ChemSrc.
Why This Matters
Higher lipophilicity directly influences compound solubility in organic media, membrane permeability in cell-based assays, and chromatographic retention time, all of which are critical for reproducible synthesis and biological testing.
The presence of a single bromine atom at the 5-position of the pyridine ring distinguishes this compound from its dibromo analog, 4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide (CAS 638141-97-6) . This single-point substitution provides a specific reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions, allowing for selective, sequential functionalization without the complication of competing reactions at a second aryl bromide site [1]. The ortho-methyl group further modulates the electronic environment and steric bulk around the reactive center, potentially influencing reaction rates and regioselectivity compared to an unsubstituted pyridine.
Structural analysis from IUPAC/SMILES; reactivity should be confirmed experimentally.
Organic SynthesisCross-CouplingBuilding Block
Evidence Dimension
Number and Position of Halogen Substituents
Target Compound Data
One bromine atom at pyridine C5 position
Comparator Or Baseline
4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide (CAS 638141-97-6): Two bromine atoms (pyridine C5 and benzamide C4)
Quantified Difference
One reactive site vs. two; ortho-methyl group present on pyridine
Conditions
Structural analysis based on IUPAC nomenclature and SMILES notation.
Why This Matters
A single, well-defined halogen handle is essential for constructing complex molecular architectures with high fidelity, preventing undesired side reactions and simplifying purification, which directly impacts synthetic efficiency and yield.
Organic SynthesisCross-CouplingBuilding Block
[1] US Patent 5,998,620. Synthesis of intermediates useful in preparing tricyclic compounds. View Source
Purity and Analytical Documentation
Commercial availability from multiple vendors with a minimum purity specification of 98% provides a clear baseline for procurement. Notably, at least one supplier, MolDB (Cat. No. M143978), provides supporting documentation, including NMR, HPLC, and LC-MS data, upon request . While this is not a unique claim of the molecule's intrinsic properties, it is a critical procurement differentiator against less common or custom-synthesized analogs where such analytical data may be sparse or require additional investment to obtain.
Purity & DocumentationSupporting evidence
Purity specification≥98%
Analytical dataNMR, HPLC, LC‑MS available upon request
Vendor‑provided; independent re‑analysis advised for critical applications.
Chemical ProcurementQuality ControlAnalytical Chemistry
Evidence Dimension
Vendor-Specified Purity and Documentation
Target Compound Data
Purity: ≥98%; Analytical documentation (NMR, HPLC, LC-MS) available from at least one supplier
Comparator Or Baseline
Baseline for research-grade chemical procurement
Quantified Difference
Not applicable; this is a quality assurance benchmark.
Conditions
As per vendor datasheets and product listings.
Why This Matters
Availability of comprehensive analytical documentation reduces procurement risk, accelerates method development, and ensures batch-to-batch consistency, which is paramount for reproducible research outcomes.
Chemical ProcurementQuality ControlAnalytical Chemistry
This compound serves as a rationally designed building block for exploring structure-activity relationships (SAR) around pyridine-benzamide-based kinase inhibitors [1]. Its specific substitution pattern (5-bromo-6-methylpyridine with a 4-ethylbenzamide) introduces a quantifiably higher lipophilicity (XLogP3-AA ~3.8-4.0) and unique steric environment compared to simpler benzamide analogs, enabling the systematic investigation of how these properties influence target engagement, cellular permeability, and off-target activity profiles.
Selective Sequential Cross-Coupling Handle
The single aryl bromide at the pyridine C5 position provides a site-specific reactive handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [2]. This contrasts with dibrominated analogs, allowing for the controlled, stepwise construction of complex biaryl or heteroaryl systems. This selectivity is critical for synthesizing advanced intermediates and screening libraries with high structural fidelity and minimal purification burden.
PROTAC and Molecular Glue Development
The defined substitution pattern makes this compound a suitable starting point for conjugation to E3 ligase ligands or other functional moieties. The combination of a modifiable halogen handle and a pre-installed ethyl group that modulates physicochemical properties (e.g., logP) allows for fine-tuning of linker attachment points and overall degrader properties, such as cell permeability and solubility .
Amide Bond and Halogenation Method Development
The synthesis of this compound itself—involving amide coupling between 5-bromo-6-methylpyridin-2-amine and 4-ethylbenzoyl chloride—represents a model reaction for optimizing conditions for challenging substrates [3]. Furthermore, its use in downstream diversification reactions provides a robust platform for developing and benchmarking new catalytic methods for C-C and C-N bond formation on sterically and electronically biased pyridine cores.
Application
Selection Property
Validation Focus
Kinase inhibitor SAR
4‑Ethyl substitution pattern
Target engagement and permeability profiling
Sequential cross‑coupling
Single C5‑Br handle
Reaction selectivity and intermediate purity
PROTAC / molecular glue design
Modifiable halogen + ethyl‑modulated logP
Linker attachment and degrader physicochemical properties
Amide bond & halogenation methods
Sterically biased pyridine core
Reaction optimization and catalytic method benchmarking
[1] Volkamer, A., et al. J. Med. Chem. 2020, 63(2), 621-637. DOI: 10.1021/acs.jmedchem.9b01582. View Source
[2] US Patent 5,998,620. Synthesis of intermediates useful in preparing tricyclic compounds. View Source
[3] JP Patent JP2022537833A. Novel compounds and methods. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.